Hexa-3,5-dien-1-OL
Description
Hexa-3,5-dien-1-OL (C₆H₁₀O) is an unsaturated aliphatic alcohol featuring conjugated double bonds at positions 3 and 3. The conjugated diene system likely imparts unique reactivity, such as participation in Diels-Alder cycloadditions or electrophilic additions. Its hydroxyl group at position 1 suggests polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
hexa-3,5-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-4,7H,1,5-6H2 |
InChI Key |
SAXBDVYNGGCITG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-3,5-dien-1-OL can be synthesized through several methods. One common approach involves the Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. For example, the synthesis of (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol from 2,3,5-tri-O-benzyl-D-arabinofuranose using methyltriphenylphosphonium bromide and potassium tert-butoxide is a notable method .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods typically require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Hexa-3,5-dien-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group (aldehyde or ketone).
Reduction: The double bonds in the diene structure can be reduced to single bonds, forming a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hexa-3,5-dienal, while reduction can produce hexa-3,5-diene.
Scientific Research Applications
Hexa-3,5-dien-1-OL has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique scent and reactivity.
Mechanism of Action
The mechanism by which Hexa-3,5-dien-1-OL exerts its effects involves its interaction with molecular targets through its conjugated diene structure. This structure allows it to participate in various chemical reactions, such as the Diels-Alder reaction, where it acts as a diene to form cyclohexene derivatives . The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares Hexa-3,5-dien-1-OL with key analogs:
Key Observations :
- Conjugation Effects : this compound’s conjugated diene system distinguishes it from 3-Methylhexa-2,5-dien-1-OL, which has isolated double bonds. Conjugation enhances stability and reactivity in cycloaddition reactions .
- Substituent Influence : The methyl group in 3-Methylhexa-2,5-dien-1-OL introduces steric hindrance and alters electronic properties compared to the unsubstituted this compound .
- Saturation vs. Unsaturation: Hexan-1-ol’s saturated structure reduces reactivity toward electrophiles compared to dienols .
This compound :
- Diels-Alder Reactivity : Likely participates as a diene in [4+2] cycloadditions due to conjugation, similar to allenylsilane derivatives in .
- Oxidation Sensitivity : The allylic hydroxyl group may render it prone to oxidation, akin to unsaturated alcohols like 3-Methylhexa-2,5-dien-1-OL .
Hexan-6-olide :
- Ring-Opening Reactions: As a lactone, it undergoes hydrolysis to form hydroxy acids, contrasting with the linear dienol’s reactivity .
Hexan-1-ol :
- Nucleophilic Substitution : The primary alcohol group facilitates esterification or oxidation to carboxylic acids, common in fragrance and solvent industries .
Biological Activity
Hexa-3,5-dien-1-OL, also known as (3E)-hexa-3,5-dien-1-ol or 1,5-hexadien-3-ol, is an organic compound with the molecular formula C₆H₁₀O. This compound features a unique structure characterized by a linear chain of six carbon atoms with two double bonds at the 3rd and 5th positions, along with an alcohol functional group at the 1st position. Its distinctive configuration contributes to its diverse biological activities, making it a subject of interest in various fields including pharmacology and natural product chemistry.
The synthesis of this compound can be accomplished through several methods, each providing different yields and purities. Its chemical structure allows for reactivity that is advantageous in organic synthesis applications. The compound's versatility is underscored by its potential as a building block in various chemical reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been reported to inhibit the growth of various bacterial strains, suggesting its potential use in developing natural preservatives or antiseptics. This property is particularly valuable in food preservation and pharmaceutical applications.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may also possess anti-inflammatory effects . Studies have suggested that it could be explored for therapeutic applications aimed at reducing inflammation. The mechanism of action may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Potential reduction in inflammation | |
| Antioxidant | Scavenging of free radicals |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a natural antimicrobial agent .
The biological activities of this compound can be attributed to its chemical structure. The presence of double bonds and an alcohol group enhances its reactivity towards biological targets. For instance, the compound may interact with microbial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, its ability to scavenge free radicals contributes to its antioxidant properties, further supporting its anti-inflammatory potential .
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds that exhibit biological activity. Below is a comparative table highlighting these compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (3Z)-hexa-3,5-dien-1-ol | Isomer | Different configuration at double bonds |
| 2,4-Hexadien-1-ol | Structural Isomer | Different positioning of double bonds |
| Hexa-2,4-dienal | Aldehyde | Contains an aldehyde functional group |
The unique E configuration at the double bonds in this compound differentiates it from its isomers and enhances its biological activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
